Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate
Description
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate (CAS: 1329489-84-0) is a biphenyl-derived ester with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . It is widely used in pharmaceutical and chemical research, particularly as a precursor for synthesizing fluorescent tracers or enzyme inhibitors due to its biphenyl core and chloro substituent. The compound is provided as a >95% pure research-grade material, stored at 2–8°C for short-term use or -80°C for long-term stability . Its synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging arylboronic acids and halogenated precursors under optimized conditions .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-15(17)10-12-4-2-3-5-14(12)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHUVDWPPXUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The biphenyl structure is known for its biological activity, making derivatives of this compound valuable in drug development.
Case Studies
- Anticancer Agents: Research indicates that biphenyl derivatives can exhibit anticancer properties. For instance, biphenyl compounds have been explored for their ability to inhibit tumor growth and metastasis in various cancer models .
- Anti-inflammatory Drugs: The compound has potential as a precursor for anti-inflammatory agents. Studies have shown that modifications of biphenyl structures can lead to compounds with significant anti-inflammatory activity .
Synthetic Methodologies
The synthesis of this compound is often achieved through various organic reactions that highlight its versatility as a building block in organic chemistry.
Synthesis Techniques
- Suzuki Coupling Reaction: This method is frequently employed to form biphenyl derivatives by coupling aryl halides with boronic acids. This compound can be synthesized using this technique, showcasing its utility in generating complex organic molecules .
- Esterification Reactions: The compound can also be synthesized through esterification processes, where acetic acid reacts with the corresponding biphenol derivative, facilitating the formation of methyl esters .
Applications in Material Science
Beyond medicinal applications, this compound is being investigated for its potential use in material science.
Liquid Crystals and OLEDs
The biphenyl moiety is integral to the development of liquid crystals and organic light-emitting diodes (OLEDs). Compounds with biphenyl structures are known for their favorable electronic properties and stability, making them suitable for use in advanced materials .
Environmental and Safety Considerations
While exploring applications, it is crucial to consider the environmental impact and safety profiles of this compound.
Regulatory Status
The compound's safety profile is under scrutiny due to the presence of chlorine in its structure. Regulatory agencies monitor such compounds for potential toxicity and environmental hazards .
Mechanism of Action
The mechanism of action of Methyl 2-(4’-chloro-[1,1’-biphenyl]-2-yl)acetate involves its interaction with specific molecular targets. The chloro-substituted biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that may exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) significantly influences solubility, reactivity, and biological activity. For example, methoxy-substituted analogs exhibit enhanced solubility in polar solvents compared to the chloro-only target compound .
- Molecular Weight : Carboxamido or piperazinyl derivatives (e.g., compounds in and ) have higher molecular weights (>400 g/mol), which may impact pharmacokinetic properties like membrane permeability .
Stability and Handling
Biological Activity
Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current findings on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by a biphenyl moiety with a chlorine substituent and an ester functional group. This configuration is believed to influence its biological properties significantly.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various biphenyl derivatives, including this compound. The compound has shown efficacy against several antibiotic-resistant strains of bacteria.
Minimum Inhibitory Concentration (MIC)
Research indicates that certain biphenyl derivatives exhibit potent antibacterial activity with MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus and 6.25 μg/mL against multidrug-resistant Enterococcus faecalis . Although specific MIC values for this compound were not reported, its structural similarities to other active biphenyl compounds suggest potential effectiveness.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Biphenyl Derivative | Staphylococcus aureus | 3.13 |
| Biphenyl Derivative | Enterococcus faecalis | 6.25 |
Cytotoxicity and Anticancer Activity
In addition to antibacterial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Studies
One study investigated the cytotoxic effects of related biphenyl compounds on human leukemia cell lines. It was found that certain derivatives displayed significant antiproliferative effects without inducing cytotoxicity at specific concentrations . This suggests a potential therapeutic application for this compound in cancer treatment.
Structure-Activity Relationship (SAR)
The SAR studies emphasize that electron-withdrawing groups on the biphenyl structure enhance antibacterial activity. The presence of hydroxyl groups has also been linked to improved efficacy against resistant bacterial strains .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes in cancer cells.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for further development. Studies on related compounds suggest a need for thorough evaluation regarding mutagenicity and long-term effects .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For example:
- Step 1 : Preparation of the biphenyl core using 4-chlorophenylboronic acid and a substituted bromoacetate precursor.
- Step 2 : Esterification of the resulting biphenylacetic acid using methanol under acidic conditions .
Key parameters include catalyst selection (e.g., XPhos Pd G2 for sterically hindered substrates), solvent (THF or DMF), and temperature (60–100°C). Yields are optimized by controlling ligand-to-metal ratios and avoiding protodeboronation side reactions.
Q. How is the compound characterized structurally?
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.5 ppm for biphenyl protons) and methyl ester protons (δ 3.6–3.8 ppm). The absence of NH or OH stretches in IR confirms ester functionality .
- X-ray Crystallography : Crystallographic data (e.g., dihedral angles between phenyl rings) reveal non-coplanar biphenyl systems (e.g., 52.9° dihedral angle in related compounds), influencing electronic conjugation and stability .
Q. What purification techniques are recommended for this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ester derivatives from unreacted starting materials.
- Recrystallization : Dichloromethane/hexane mixtures yield high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The 4'-chloro substituent on the biphenyl system exerts electron-withdrawing effects , reducing electron density at the coupling site and slowing oxidative addition steps. Steric hindrance from the 2-yl acetate group necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Computational studies (DFT) predict activation barriers for Pd-mediated coupling, with experimental validation via kinetic monitoring .
Q. What contradictions exist in toxicity data for structurally related compounds?
-
Aquatic Toxicity : Boscalid (a structurally similar biphenylamide) shows species-specific effects:
Organism NOEC (21 d) Source Daphnia magna 0.8 mg/L Mice (chronic) No tumors Discrepancies arise from species-specific metabolic pathways (e.g., thyroid tumor mechanisms in rats irrelevant to humans) .
Q. How can computational modeling predict the compound’s environmental persistence?
- QSAR Models : Estimate biodegradability (e.g., BIOWIN scores) based on logP (~3.5) and biphenyl backbone rigidity.
- Molecular Dynamics : Simulate hydrolysis rates of the methyl ester under varying pH, predicting half-lives in aquatic systems .
Methodological Challenges and Solutions
Q. How are byproducts analyzed in large-scale syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
